5-(Pyridin-3-yl)furan-2-carboxylic acid hydrochloride
Description
5-(Pyridin-3-yl)furan-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a furan ring substituted at the 5-position with a pyridin-3-yl group and a carboxylic acid group at the 2-position, forming a hydrochloride salt. For instance, 5-(3-chlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide hydrochloride (CPPF) is synthesized from 5-(3-chlorophenyl)furan-2-carboxylic acid and 3-aminopyridine using EDCI coupling, followed by hydrochloride salt formation . The pyridine and furan moieties in such compounds are critical for biological interactions, particularly in anticancer applications, as demonstrated by CPPF’s microtubule-targeting activity and in vivo tumor growth inhibition .
Properties
IUPAC Name |
5-pyridin-3-ylfuran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.ClH/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7;/h1-6H,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYHFNBDDQZSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)furan-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Formation Reactions
The carboxylic acid group readily participates in amide coupling reactions under standard peptide synthesis conditions. For example:
Mechanism : Activation of the carboxylic acid via carbodiimide (EDCI) or phosphonium reagents (PyBrop) enables nucleophilic attack by amines, forming stable amides .
Esterification and Hydrolysis
The acid group can be esterified or hydrolyzed under acidic/basic conditions:
Key Insight : Ester derivatives serve as intermediates for further functionalization, such as cross-coupling reactions .
Cross-Coupling Reactions
The pyridine and furan rings enable participation in metal-catalyzed coupling:
Note : These reactions expand the aromatic system, enhancing biological activity (e.g., HIF stabilization) .
Coordination Chemistry
The pyridinyl nitrogen acts as a ligand in metal complexes:
| Application | Metal | Coordination Site | Outcome | Source |
|---|---|---|---|---|
| Oxygen sensing | Fe²⁺ | Pyridine N, furan O | Stabilizes HIF-α via PHD inhibition |
Structural Role : The planar heterocycles facilitate π-π stacking and metal coordination, critical for bioactivity .
Decarboxylation and Ring Modification
Under thermal or oxidative conditions:
| Process | Conditions | Product | Significance | Source |
|---|---|---|---|---|
| Oxidative dehydrogenation | O₂, acetic acid | Pyrazolo[1,5-a]pyridine derivatives | Forms fused heterocycles | |
| Acid |
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
5-(Pyridin-3-yl)furan-2-carboxylic acid hydrochloride has been identified as a promising candidate for the development of pharmaceuticals targeting various diseases. Its biological activities suggest potential use as an antimicrobial, anti-inflammatory, and anticancer agent. Research indicates that the compound can interact with multiple biological targets, which is crucial for its therapeutic efficacy.
Biological Activity
The compound exhibits significant biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : Studies suggest that it may help reduce inflammation, which is beneficial in treating chronic inflammatory diseases.
- Anticancer Potential : Preliminary research indicates that it may inhibit the growth of cancer cells through various mechanisms.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. Interaction studies have focused on:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways.
- Receptor Binding : Research has investigated its affinity for various receptors, which is critical for its functionality as a drug candidate.
Synthetic Routes
Several synthetic methods have been developed to produce this compound efficiently. These methods allow researchers to modify the compound to enhance its biological activity or create derivatives with improved properties. Common synthetic routes include:
- Coupling Reactions : Utilizing coupling agents to form the desired compound from simpler precursors.
- Functional Group Modifications : Altering functional groups to improve solubility or bioavailability.
Case Studies
Recent studies have explored the pharmacological applications of this compound:
- Antimicrobial Efficacy Study : A laboratory study demonstrated the compound's effectiveness against antibiotic-resistant bacteria, suggesting its potential as a new antimicrobial agent.
- Anti-inflammatory Mechanism Investigation : Research focused on understanding how this compound modulates inflammatory pathways, providing insights into its therapeutic potential for chronic inflammatory diseases.
- Cancer Cell Growth Inhibition : In vitro studies showed that this compound could inhibit the proliferation of specific cancer cell lines, indicating its possible role in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Research Findings and Implications
- CPPF demonstrates significant in vivo anticancer activity, reducing tumor growth in skin cancer and xenograft models. This highlights the importance of pyridine and chlorophenyl groups in bioactivity .
- Derivatives with hydrophilic substituents (e.g., aminomethyl) or electron-withdrawing groups (e.g., trifluoromethyl) show promise in optimizing pharmacokinetic profiles .
- Structural diversity in furan-carboxylic acid derivatives enables tailored applications, from anticancer agents to metabolic stabilizers.
Biological Activity
5-(Pyridin-3-yl)furan-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- IUPAC Name: this compound
- Molecular Formula: C10H8ClN O3
- Molecular Weight: 229.63 g/mol
Anticancer Activity
Research has demonstrated that derivatives of furan and pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (leukemia) cells. The mechanism often involves the activation of caspases and modulation of p53 signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-(Pyridin-3-yl)furan-2-carboxylic acid | MCF-7 | 4.5 | Caspase activation |
| Related furan derivatives | U-937 | 0.48 | p53 modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications to the pyridine ring can enhance potency.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| C. albicans | 32 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It has been shown to bind to receptors involved in apoptosis, leading to increased cell death in cancerous cells.
- Hypoxia-Inducible Factor (HIF) : Similar compounds have been reported to stabilize HIF, which plays a critical role in cellular responses to low oxygen levels, potentially enhancing tumor growth under hypoxic conditions .
Case Studies
- Study on Anticancer Effects : A study published in MDPI evaluated the effects of various furan derivatives on cancer cell lines, demonstrating that compounds similar to 5-(Pyridin-3-yl)furan-2-carboxylic acid showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial activity against clinical isolates of bacteria and fungi, revealing promising results for derivatives containing the furan moiety .
Q & A
Q. What are the standard synthetic routes for 5-(Pyridin-3-yl)furan-2-carboxylic acid hydrochloride, and how can purity be ensured?
Methodological Answer: A common approach involves coupling pyridine derivatives with furan-carboxylic acid precursors. For example, analogous syntheses (e.g., 5-(Pyridin-4-yl)furan-2-carboxylic acid derivatives) utilize anhydrides or chloroanhydrides in dry dioxane with pyridine as a base. Post-reaction, solvents are evaporated, and the product is triturated with water to remove impurities, followed by vacuum drying . Purity can be verified via HPLC (≥98% purity thresholds, as seen in similar compounds) and elemental analysis .
Q. How is structural characterization performed for this compound?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : Confirm the furan and pyridine ring connectivity (e.g., NMR for aromatic protons, NMR for carbonyl groups).
- IR : Identify carboxylic acid O-H stretches (~2500-3000 cm) and C=O vibrations (~1700 cm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]).
Cross-reference with computational data (e.g., InChI Key:
VSMPMYSNFPYXIY-UHFFFAOYSA-Nfor analogous furan-carboxylic acids) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in pyridine-furan coupling?
Methodological Answer: Regioselectivity is influenced by:
- Catalyst choice : Transition-metal catalysts (e.g., Pd or Cu) may direct coupling to specific pyridine positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., dioxane) stabilize intermediates.
- Temperature : Lower temperatures (0–25°C) reduce side reactions. Compare yields and byproduct profiles using HPLC-MS, as demonstrated in similar syntheses .
Q. What strategies mitigate solubility challenges during purification of the hydrochloride salt?
Methodological Answer:
- Counterion exchange : Convert the hydrochloride to a more soluble salt (e.g., sodium or ammonium) temporarily.
- Solvent mixtures : Use methanol/water or DCM/methanol for recrystallization.
- Microwave-assisted crystallization : Enhances crystal lattice formation for salts, as reported in pyridine derivatives .
Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?
Methodological Answer:
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA).
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., pyridin-3-yl vs. pyridin-4-yl orientation) .
- Dynamic NMR : Assess conformational flexibility in solution for discrepancies in peak splitting .
Data Contradictions and Validation
- Synthetic Yield Variability : reports overnight reactions at room temperature, while other protocols (e.g., ) use reflux. Validate via kinetic studies (e.g., time-resolved TLC) to identify optimal conditions.
- Byproduct Formation : Conflicting reports on trifluoroacetylated byproducts in similar reactions ( vs. ) suggest the need for LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
